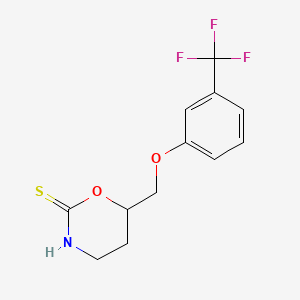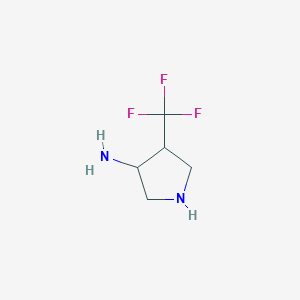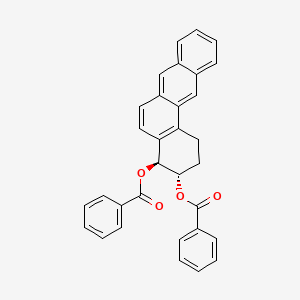
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- typically involves the dihydroxylation of benz(a)anthracene followed by esterification. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the diol .
Industrial Production Methods
the principles of organic synthesis involving selective dihydroxylation and esterification can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification
Major Products
Epoxides: Formed through oxidation.
Hydrocarbons: Resulting from reduction.
Applications De Recherche Scientifique
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is primarily used in scientific research to study the mechanisms of carcinogenesis. Its metabolites are known to form DNA adducts, leading to mutations and cancer development. This compound is also used in studies involving the metabolism of polycyclic aromatic hydrocarbons and their biological effects .
Mécanisme D'action
The compound exerts its effects through the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, causing mutations and initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Dibenz(a,h)anthracene: Known for its high tumorigenic activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is unique due to its specific dihydrodiol structure, which makes it a potent intermediate in the metabolic activation of benz(a)anthracene. Its ability to form highly reactive epoxides distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
60968-09-4 |
|---|---|
Formule moléculaire |
C32H24O4 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
[(3S,4S)-4-benzoyloxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] benzoate |
InChI |
InChI=1S/C32H24O4/c33-31(21-9-3-1-4-10-21)35-29-18-17-26-27(30(29)36-32(34)22-11-5-2-6-12-22)16-15-25-19-23-13-7-8-14-24(23)20-28(25)26/h1-16,19-20,29-30H,17-18H2/t29-,30-/m0/s1 |
Clé InChI |
XESLQACFUXWXLZ-KYJUHHDHSA-N |
SMILES isomérique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
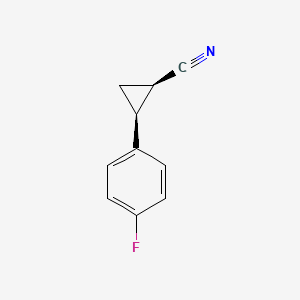
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
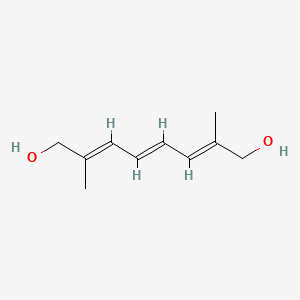
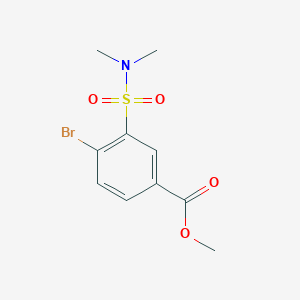
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
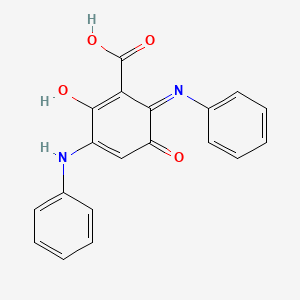

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)

![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)
